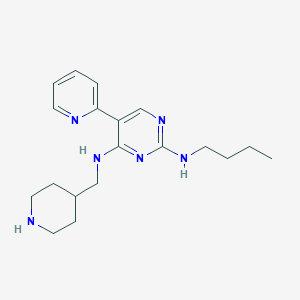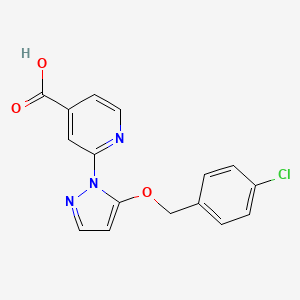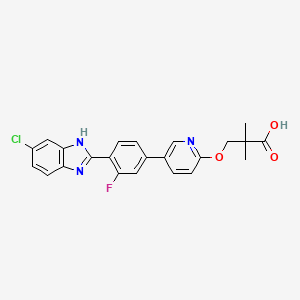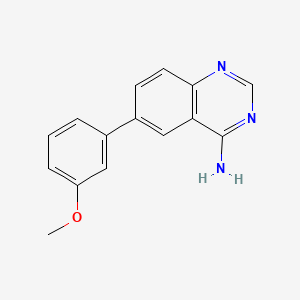
2-N-butyl-4-N-(piperidin-4-ylmethyl)-5-pyridin-2-ylpyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of BDBM50444062 involves several synthetic routes and reaction conditions. One common method includes the use of pharmaceutically acceptable salts and crystalline forms . The synthesis typically involves the reaction of N-(3-chloro-5-(trifluoromethyl)phenyl)-3-((6-(4-hydroxypiperidin-1-yl)imidazo[1,2-b]pyridazin-3-yl)ethynyl)-2-methylbenzamide under specific conditions .
Chemical Reactions Analysis
BDBM50444062 undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include Hepes buffer and microfluidic capillary electrophoresis assay . The major products formed from these reactions are typically analyzed using activity assays .
Scientific Research Applications
BDBM50444062 has a wide range of scientific research applications. It is primarily used in the field of medicinal chemistry for its anti-Mer tyrosine kinase activity . This compound has shown potential in the treatment of cancers by inhibiting the activity of Mer tyrosine kinase, which is involved in the proliferation and survival of cancer cells . Additionally, it is used in biological research to study the mechanisms of kinase inhibition and its effects on cellular pathways .
Mechanism of Action
The mechanism of action of BDBM50444062 involves the inhibition of Mer tyrosine kinase . This kinase is a molecular target involved in various cellular pathways, including cell proliferation, survival, and migration . By inhibiting this kinase, BDBM50444062 disrupts these pathways, leading to the suppression of cancer cell growth and survival .
Comparison with Similar Compounds
BDBM50444062 is unique in its specific inhibition of Mer tyrosine kinase . Similar compounds include other pyrimidine derivatives that also target tyrosine kinases . BDBM50444062 stands out due to its high specificity and potency against Mer tyrosine kinase . Other similar compounds include CHEMBL3092765 and SCHEMBL16438343 .
Properties
Molecular Formula |
C19H28N6 |
|---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
2-N-butyl-4-N-(piperidin-4-ylmethyl)-5-pyridin-2-ylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C19H28N6/c1-2-3-9-22-19-24-14-16(17-6-4-5-10-21-17)18(25-19)23-13-15-7-11-20-12-8-15/h4-6,10,14-15,20H,2-3,7-9,11-13H2,1H3,(H2,22,23,24,25) |
InChI Key |
HVIDXJFXDHKCMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC=C(C(=N1)NCC2CCNCC2)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2S)-3-[2-ethyl-6-methyl-4-[5-[2-(2-methylpropyl)pyridin-4-yl]-1,2,4-oxadiazol-3-yl]phenoxy]-2-hydroxypropyl]-2-hydroxyacetamide](/img/structure/B10832999.png)
![N-[[4-[5-(dimethylamino)pentanoylamino]phenyl]carbamothioyl]-4-propan-2-ylbenzamide](/img/structure/B10833010.png)

![N-[(2S)-3-[2-ethyl-6-methyl-4-[5-[2-(3-methylbutyl)pyridin-4-yl]-1,2,4-oxadiazol-3-yl]phenoxy]-2-hydroxypropyl]-2-hydroxyacetamide](/img/structure/B10833012.png)
![3-[(1-Cyclopentyl-5-fluoroindazol-3-yl)amino]pyridine-4-carboxylic acid](/img/structure/B10833015.png)


![8-chloro-3-[(5-chloro-2-ethylsulfonylphenyl)methyl]-7-(piperazin-1-ylmethyl)-6-(trifluoromethyl)-8H-quinazoline-2,4-dione](/img/structure/B10833020.png)
![2-[5-[(4-Fluorophenyl)methoxy]-4-(2-hydroxyethyl)pyrazol-1-yl]pyridine-4-carboxylic acid](/img/structure/B10833025.png)
![4-[3-[[3,5-bis(trifluoromethyl)phenyl]methylcarbamoyl]-4-fluorophenyl]-N-(1H-indazol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide](/img/structure/B10833027.png)

![N-cyano-3-[[5-fluoro-1-(2-methylpropyl)indazol-3-yl]amino]pyridine-4-carboxamide](/img/structure/B10833047.png)
![N-[1-[[(4R)-5,6-dihydro-4H-imidazo[1,2-a][1]benzazepin-4-yl]carbamoyl]cyclopropyl]-4-ethoxy-benzamide](/img/structure/B10833054.png)

